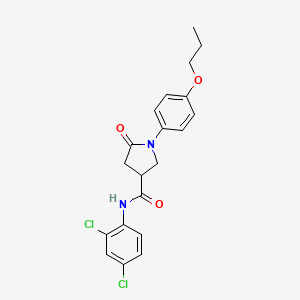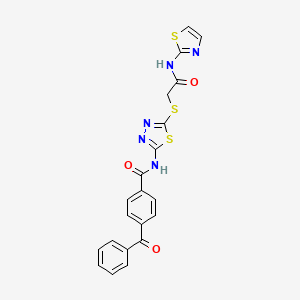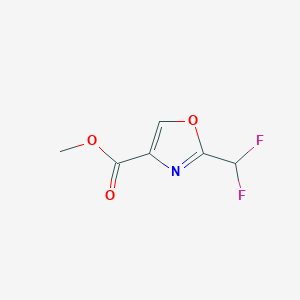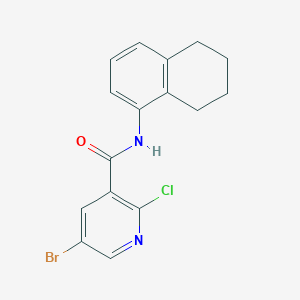
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H22ClNO4S and its molecular weight is 467.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analytical Methods in Antioxidant Activity Research
Analytical methods are crucial in determining the antioxidant activity of compounds, which can be applicable to studying the antioxidant potential of "1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one". Techniques such as Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and Cupric Reducing Antioxidant Power (CUPRAC) are used for assessing the kinetics or reaching the equilibrium state based on spectrophotometry. These methods are instrumental in the analysis of antioxidant capacity in complex samples, indicating potential research applications of the compound in food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).
Enzymatic Remediation of Organic Pollutants
The compound's potential application in environmental science could involve the enzymatic remediation of organic pollutants. Enzymes such as laccases and peroxidases, in the presence of redox mediators, have shown significant efficiency in degrading pollutants. This suggests a possible application area for the compound in enhancing the degradation efficiency of recalcitrant compounds in wastewater treatment (Maroof Husain & Q. Husain, 2007).
Novel Anticancer Drug Research
In the context of novel anticancer drug research, the structure of "this compound" may offer insights into the design and development of new anticancer compounds. Research on similar structures has highlighted the importance of chemical modifications to enhance tumor specificity while reducing toxicity to non-target cells. This area represents a critical avenue for further exploration, suggesting the compound's potential role in generating new therapeutic options (Y. Sugita et al., 2017).
Environmental Estrogenic Activity Study
Compounds with structural similarities to "this compound" may be studied for their environmental estrogenic activities. Understanding the estrogenic or endocrine-disrupting effects of chemicals is crucial for assessing potential environmental and health impacts. Methoxychlor, for example, is a pesticide known for its proestrogenic activity, highlighting the importance of studying such compounds for their effects on development and reproduction (A. Cummings, 1997).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4S/c1-3-17-6-11-21(12-7-17)32(29,30)24-16-27(15-18-4-8-19(26)9-5-18)23-13-10-20(31-2)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPXZCWIOMPWDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2809232.png)


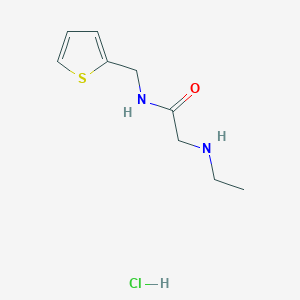
![2-Thiaspiro[3.5]nonane-6,8-dione](/img/structure/B2809238.png)
![ethyl 4-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2809239.png)
